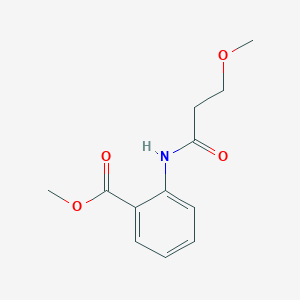
methyl N-(3-methoxypropanoyl)anthranilate
Cat. No. B8566769
M. Wt: 237.25 g/mol
InChI Key: PUCRASXBZCKLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05091403
Procedure details


To a suspension of 12.6 g (100 mmol) of the sodium salt obtained in the above (i) in 100 ml of benzene was dropwise added 8.0 ml (110 mmol) of thionyl chloride under stirring at room temperature for a period of 5 min. The mixture was then heated under reflux for 30 min. After chilling with ice, insolubles were removed by filtration. To the filtrate were added 15.1 g (100 mmol) of methyl anthranilate and 13.8 g (100 mmol) of potassium carbonate. The resulting mixture was then heated under reflux for 4 hrs. After the addition of ice water, the reaction mixture was washed sequentially with 6 N hydrochloric acid, saturated aqueous sodium hydrogencarbonate and saturated aqueous sodium chloride, and then was dried over anhydrous sodium sulfate. The solvent was distilled off to leave 8.8 g of an oily product. The oily product was crystallized from hexane to give 8.3 g of the desired compound as a pale yellow crystal.



Identifiers


|
REACTION_CXSMILES
|
S(Cl)(Cl)=O.[C:5]([O:14][CH3:15])(=[O:13])[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)[NH2:8].[C:16](=[O:19])([O-])[O-].[K+].[K+]>>[CH3:15][O:14][CH2:5][CH2:6][C:16]([NH:8][C:7]1[C:6](=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:5]([O:14][CH3:15])=[O:13])=[O:19] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
15.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC
|
|
Name
|
|
|
Quantity
|
13.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring at room temperature for a period of 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After chilling with ice, insolubles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed by filtration
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 hrs
|
|
Duration
|
4 h
|
WASH
|
Type
|
WASH
|
|
Details
|
the reaction mixture was washed sequentially with 6 N hydrochloric acid, saturated aqueous sodium hydrogencarbonate and saturated aqueous sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCC(=O)NC=1C(C(=O)OC)=CC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

